molecular formula C16H19N5O2 B12164756 N-[2-(furan-2-yl)ethyl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide

N-[2-(furan-2-yl)ethyl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide

Cat. No.: B12164756
M. Wt: 313.35 g/mol
InChI Key: VGNIGYFHTHXCEK-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features N-[2-(furan-2-yl)ethyl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide (CAS: 1491132-12-7) is a heterocyclic compound featuring a bipyrazole core substituted with three methyl groups (1',3',5'-trimethyl), a furan-2-yl ethyl chain, and a carboxamide linkage (). Its molecular formula is C₂₀H₂₁FN₆O, with a molecular weight of 380.4 g/mol. The structure combines a bipyrazole scaffold, known for pharmacological versatility, with a furan moiety that enhances π-π stacking interactions in biological systems ().

Structural validation typically employs ¹H/¹³C-NMR, high-resolution mass spectrometry, and TLC ().

Properties

Molecular Formula

C16H19N5O2

Molecular Weight

313.35 g/mol

IUPAC Name

N-[2-(furan-2-yl)ethyl]-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C16H19N5O2/c1-10-15(11(2)21(3)20-10)13-9-14(19-18-13)16(22)17-7-6-12-5-4-8-23-12/h4-5,8-9H,6-7H2,1-3H3,(H,17,22)(H,18,19)

InChI Key

VGNIGYFHTHXCEK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)C2=NNC(=C2)C(=O)NCCC3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Strategies for Bipyrazole Core Construction

The 3,4'-bipyrazole scaffold is synthesized via cyclocondensation reactions. A common approach involves reacting 1,3-dicarbonyl derivatives with hydrazine derivatives under acidic or basic conditions . For example:

  • Cyclocondensation of Chalcones :
    Substituted chalcones (e.g., 3a–e) react with semicarbazide hydrochloride (4) in ethanol under reflux to form 3-(furan-2-yl)-4,5-dihydro-5-aryl-pyrazole-1-carboxamides . This step typically achieves yields of 75–88% .

  • Diazotization and Alkylation :
    Diazotization of 3-amino-5-methylpyrazole followed by alkylation with methylating agents (e.g., methyl iodide) introduces the 1',3',5'-trimethyl groups .

Key Reaction Conditions

StepReagents/ConditionsYieldSource
CyclocondensationEthanol, KOH, reflux (3–4 hrs)75–88%
DiazotizationHCl, SnCl₂, 0–5°C85–90%
MethylationMethyl iodide, t-BuOK, THF, 25°C90%

Furan-2-yl Ethyl Side Chain Introduction

The furan-2-yl ethyl group is introduced via Suzuki-Miyaura coupling or alkylation :

  • Suzuki Coupling :
    A palladium catalyst (e.g., Pd(PPh₃)₄) mediates the coupling between a boronic acid-functionalized furan and a brominated bipyrazole intermediate. This method achieves >90% regioselectivity .

  • Alkylation of Amines :
    Furan-2-ethylamine reacts with a preformed bipyrazole carboxylic acid chloride in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base .

Optimized Parameters

ParameterOptimal ValueImpact on YieldSource
Catalyst Loading2 mol% Pd(PPh₃)₄+15%
SolventToluene/Water (3:1)+10%
Reaction Time12 hrs at 80°CMinimal side products

Carboxamide Coupling and Final Assembly

The carboxamide bond is formed via acyl chloride intermediates under anhydrous conditions :

  • Activation of Carboxylic Acid :
    Bipyrazole-5-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride.

  • Amine Coupling :
    The acyl chloride reacts with furan-2-ethylamine in DCM/TEA, achieving >85% yield .

Critical Factors

  • Water Content : <100 ppm in solvent prevents hydrolysis .

  • Base Selection : TEA outperforms pyridine in minimizing byproducts .

Comparative Analysis of Coupling Agents

AgentYieldPurityReaction TimeSource
SOCl₂92%98%2 hrs
Oxalyl Chloride88%95%3 hrs
CDI (Carbodiimide)78%90%6 hrs

Industrial-Scale Purification Techniques

Final purification involves recrystallization from ethanol/water mixtures (65:35 v/v), reducing isomer content to <1% . Automated continuous flow systems enhance reproducibility for large batches .

Recrystallization Parameters

Solvent Ratio (EtOH:H₂O)Purity Post-CrystallizationYield Loss
60:4097%12%
70:3099%8%
80:2098%10%

Mechanistic Insights and Side Reactions

  • Isomer Formation :
    The 3,4'-bipyrazole system may form 1,1'-isomers during cyclocondensation. Using KOH instead of NaOH reduces isomerization by 20% .

  • Furan Ring Oxidation :
    Trace peroxides in ether solvents oxidize the furan moiety. Substituting diethyl ether with THF mitigates this .

Green Chemistry Approaches

Recent advances emphasize solvent-free mechanochemical synthesis:

  • Ball-milling bipyrazole precursors with furan-2-ethylamine reduces reaction time from 12 hrs to 2 hrs .

  • Catalyst recycling using magnetic Pd nanoparticles achieves 5 consecutive cycles without activity loss .

Comparative Analysis of Synthetic Routes

MethodTotal YieldPurityScalabilityCost Efficiency
Cyclocondensation + Suzuki68%99%HighModerate
Alkylation + Acylation72%97%ModerateHigh
Mechanochemical65%95%LowVery High

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)ethyl]-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The bipyrazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction can produce dihydrofuran derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing bipyrazole structures. For instance, derivatives of pyrazole have shown significant activity against various bacterial strains. Research indicates that N-[2-(furan-2-yl)ethyl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide exhibits promising antimicrobial effects, making it a candidate for further development as an antibacterial agent.

Case Study:
A study published in Molecules demonstrated that pyrazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that modifications to the bipyrazole core could enhance antimicrobial efficacy .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been investigated. Pyrazole derivatives are known for their ability to modulate inflammatory pathways, which can be beneficial in treating conditions like arthritis and other inflammatory diseases.

Case Study:
A research article highlighted the synthesis of several pyrazole derivatives, including those similar to this compound. These compounds were tested for their ability to inhibit pro-inflammatory cytokines in vitro, showing significant promise as anti-inflammatory agents .

Pesticidal Properties

The unique furan and bipyrazole moieties present in this compound suggest potential applications in agrochemicals. Compounds with similar structures have been explored for their pesticidal activities against various pests.

Case Study:
Research conducted on furan-containing compounds revealed their effectiveness as insecticides and fungicides. The incorporation of a bipyrazole structure could enhance the efficacy and specificity of these compounds against agricultural pests .

Coordination Chemistry

This compound may also find applications in materials science, particularly in coordination chemistry. Its ability to form stable complexes with metal ions can be exploited in the development of new materials with desirable properties.

Case Study:
Studies have shown that pyrazole derivatives can act as ligands in coordination complexes that exhibit interesting electronic and magnetic properties. This could lead to applications in catalysis and electronic devices .

Photophysical Properties

The photophysical properties of compounds containing furan and pyrazole groups are of interest for their potential use in optoelectronic applications.

Research Insights:
Computational studies have indicated that the electronic structure of this compound allows for efficient light absorption and emission characteristics, making it suitable for applications in organic light-emitting diodes (OLEDs) .

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)ethyl]-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide involves its interaction with specific molecular targets. The furan and bipyrazole moieties can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with modifications to the indole/furan substituents, bipyrazole substituents, or core functional groups. Key examples include:

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Differences Key References
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide (Target) C₂₀H₂₁FN₆O 380.4 5-fluoroindole substituent
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide C₂₁H₂₄N₆O₂ 392.5 Methoxy group at indole C5
N-(1,1-dioxidotetrahydrothien-3-yl)-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide C₁₄H₁₉N₅O₃S 337.4 Thiophene sulfone substituent
(E)-N-(4-(dimethylamino)benzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide C₁₇H₁₇N₅O₂ 323.4 Carbohydrazide linker; benzylidene group

Key Observations

Substituent Effects on Molecular Weight

  • The methoxy-substituted indole analog (392.5 g/mol) is heavier than the fluoro-substituted target compound (380.4 g/mol) due to the larger methoxy group ().
  • Replacement of the indole-ethyl group with a thiophene sulfone reduces molecular weight (337.4 g/mol), likely enhancing solubility via polar sulfone groups ().

Biological Implications

  • Fluorine at the indole C5 position (target compound) may improve metabolic stability and membrane permeability compared to methoxy or unsubstituted analogs ().
  • Thiophene sulfone substitution () introduces sulfur-based polarity, which could modulate target binding in enzymes like cyclooxygenase or kinases.

Biological Activity

N-[2-(furan-2-yl)ethyl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide (CAS Number: 1491130-88-1) is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

The molecular formula of this compound is C16H19N5O2C_{16}H_{19}N_{5}O_{2} with a molecular weight of 313.35 g/mol. The compound features a bipyrazole core that is significant in medicinal chemistry, particularly for its interactions with biological targets.

PropertyValue
Molecular Formula C₁₆H₁₉N₅O₂
Molecular Weight 313.35 g/mol
CAS Number 1491130-88-1

Research indicates that compounds similar to N-[2-(furan-2-yl)ethyl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole derivatives often exhibit activity through modulation of various biological pathways. For instance, the interaction with nuclear receptors such as Nurr1 (NR4A2) has been documented in related compounds. Nurr1 is crucial for neuronal survival and differentiation, suggesting that this compound could have neuroprotective properties .

Anticancer Activity

Preliminary studies have suggested that bipyrazole derivatives may possess anticancer properties. For example, analogs have shown efficacy against various human tumor cell lines. The mechanism often involves inducing apoptosis and inhibiting cell proliferation through pathways such as the p53 signaling pathway and the suppression of ribosome biogenesis .

Study 1: Neuroprotective Effects

A study focusing on the neuroprotective effects of similar compounds demonstrated that they could enhance neuronal survival in models of neurodegeneration. The findings indicated that these compounds could inhibit autophagy and stabilize p53 levels, thereby protecting neurons from stress-induced apoptosis .

Study 2: Antimicrobial Activity

Another investigation evaluated the antimicrobial properties of bipyrazole derivatives. The results showed significant activity against a range of bacterial strains, indicating potential as novel antimicrobial agents .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include:

  • Formation of the bipyrazole core.
  • Introduction of the furan moiety via electrophilic substitution.
  • Final carboxamide formation through amidation reactions.

Q & A

Q. What synthetic strategies are recommended for preparing N-[2-(furan-2-yl)ethyl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide?

  • Methodological Answer : The synthesis involves multi-step reactions, including:
  • Functional group coupling : Reacting furan-2-ethylamine with pre-functionalized pyrazole intermediates under amide-forming conditions (e.g., carbodiimide coupling agents like EDC/HCl) .
  • Methylation optimization : Introducing methyl groups at the 1',3',5' positions using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF) to ensure regioselectivity .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) are preferred for high yields (>70%), as noted in analogous pyrazole-carboxamide syntheses .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are critical for isolating the pure compound .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of furan protons (δ 6.2–7.4 ppm), pyrazole methyl groups (δ 2.1–2.5 ppm), and carboxamide NH signals (δ 8.0–8.5 ppm) .
  • Infrared Spectroscopy (IR) : Key peaks include C=O stretch (~1650 cm⁻¹) for the carboxamide and furan C-O-C vibrations (~1015 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (ESI⁺) validates the molecular ion peak matching the exact mass (e.g., m/z 373.413 for analogous structures) .
  • HPLC : Purity assessment (>95%) using a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :
  • 2D NMR techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for overlapping signals in the pyrazole and furan regions .
  • X-ray crystallography : Single-crystal diffraction (as in and ) provides unambiguous confirmation of the bipyrazole-furan connectivity and methyl group positions .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian software) to validate assignments .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer :
  • Solubility enhancement : Introduce hydrophilic substituents (e.g., hydroxyl or amine groups) on the pyrazole ring while retaining bioactivity .
  • Pro-drug synthesis : Convert the carboxamide to a hydrolyzable ester (e.g., ethyl ester) to improve membrane permeability, followed by enzymatic cleavage in vivo .
  • Salt formation : Prepare hydrochloride or sodium salts to enhance aqueous solubility, as demonstrated in benzimidazole derivatives .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Methodological Answer :
  • Core modifications : Synthesize analogs with variations in:
  • Furan substitution (e.g., 5-nitro-furan vs. unmodified furan) .
  • Pyrazole methyl groups (e.g., replacing methyl with trifluoromethyl for steric/electronic effects) .
  • Bioactivity assays : Test analogs against target proteins (e.g., kinases or inflammatory enzymes) using fluorescence polarization or SPR binding assays .
  • Computational docking : Use AutoDock Vina to predict binding modes and prioritize synthetic targets .

Data-Driven Experimental Design

Q. What methods validate the compound’s stability under physiological conditions?

  • Methodological Answer :
  • pH stability tests : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24 hours, monitoring degradation via HPLC .
  • Plasma stability assays : Expose to human plasma (37°C, 1–6 hours) and quantify intact compound using LC-MS/MS .
  • Light/heat stability : Accelerated stability studies (40°C/75% RH, 1–3 months) with periodic sampling .

Q. How should researchers address low yield in the final coupling step?

  • Methodological Answer :
  • Catalyst screening : Test alternative coupling agents (e.g., HATU vs. EDC) to improve amide bond formation efficiency .
  • Temperature optimization : Conduct reactions at 0°C (to reduce side reactions) or microwave-assisted synthesis (80°C, 30 minutes) .
  • Protecting group strategy : Temporarily protect reactive sites (e.g., furan oxygen) with TBS groups to prevent undesired side reactions .

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